3-Bromo-2,5-dimethoxy-2,5-dihydro-furan
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Overview
Description
“3-Bromo-2,5-dimethoxy-2,5-dihydro-furan” is a chemical compound with the CAS Number: 72167-53-4 . It has a molecular weight of 209.04 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9BrO3 . The average mass is 209.038 Da and the monoisotopic mass is 207.973495 Da .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Self-supported Paired Electrosynthesis
One notable application involves the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process that employs a thin-layer flow cell geometry without intentionally added electrolyte. This method allows for the efficient synthesis of the compound, achieving a high chemical yield of 98% of the pure product without work-up. This process showcases the potential of 3-Bromo-2,5-dimethoxy-2,5-dihydro-furan in synthetic chemistry, particularly in electrosynthetic methods that benefit from the optimization of factors such as electrode material, current density, and flow rate (Horii, Atobe, Fuchigami, & Marken, 2005).
Pharmacological Activity
Research into the synthesis and pharmacological activity of 2,5-dialkoxy-2-(dialkoxymethyl)tetrahydrofurans, which includes compounds like this compound, highlights its role in the development of new pharmacological agents. These studies explore the potential of such compounds in medical applications, though the specific details of their pharmacological properties are beyond the scope of this summary due to the exclusion criteria (Peresada, Ostrovskaya, Likhosherstov, Rodionov, Rozenberg, & Skoldinov, 1982).
Synthesis and Photooxygenation
This compound also serves as a precursor in the synthesis and photooxygenation of 2-thiofuran derivatives. This process enables the conversion into O,S-dimethyl and O-methyl-S-phenyl thiomaleates, demonstrating its utility in the creation of complex organic molecules with potential applications in materials science and pharmaceuticals (Arroyo, Rodríguez, Sanz-Tejedor, & Santos, 2002).
Antifungal Activity
Another significant application involves the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including derivatives of this compound, against common and emerging yeasts and molds. These compounds have shown broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates, highlighting their potential as novel antifungal agents (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2,5-dimethoxy-2,5-dihydrofuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-8-5-3-4(7)6(9-2)10-5/h3,5-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCKABMZZZEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C(C(O1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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